molecular formula C28H25NO2 B8601826 N-{[3-(Benzyloxy)phenyl]methyl}-2-([1,1'-biphenyl]-4-yl)acetamide CAS No. 897016-62-5

N-{[3-(Benzyloxy)phenyl]methyl}-2-([1,1'-biphenyl]-4-yl)acetamide

Cat. No.: B8601826
CAS No.: 897016-62-5
M. Wt: 407.5 g/mol
InChI Key: NPCBEBLCGUHYKZ-UHFFFAOYSA-N
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Description

N-{[3-(Benzyloxy)phenyl]methyl}-2-([1,1'-biphenyl]-4-yl)acetamide is a useful research compound. Its molecular formula is C28H25NO2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

897016-62-5

Molecular Formula

C28H25NO2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C28H25NO2/c30-28(19-22-14-16-26(17-15-22)25-11-5-2-6-12-25)29-20-24-10-7-13-27(18-24)31-21-23-8-3-1-4-9-23/h1-18H,19-21H2,(H,29,30)

InChI Key

NPCBEBLCGUHYKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-biphenyl acetic acid (2.29 g, 10.45 mmol) in dimethylformamide, DMF, (30 ml) was added diisopropylethylamine, DIEA, (5.47 ml, 31.35 mmol) and stirred at room temperature for 15 min, then benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate, PyBOP™, (5.43 g, 10.45 mmol) was added and the stirring was continued for further 30 min, then 3-benzyloxybenzylaminehydrochloride (2.6 g, 10.45 mmol) was added and the stirring continued for 24 hrs. The reaction mixture was then poured on to ice cooled water acidified with (10 ml) 1 N HCl and extracted with ethyl acetate (100 ml) and the organic layer washed with saturated solution of NaHCO3, water and brine, dried over Na2SO4 and the solvent removed under vacuum to give a yellowish-white powder of the desired compound (2.65 g) 62% yield.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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2.29 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
5.47 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Three
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2.6 g
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reactant
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Quantity
10 mL
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reactant
Reaction Step Five
Yield
62%

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